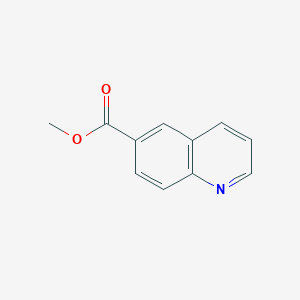

Methyl quinoline-6-carboxylate

Overview

Description

Methyl quinoline-6-carboxylate (CAS: 38896-30-9) is a quinoline derivative with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g/mol. It is characterized by a carboxylate ester group at the 6-position of the quinoline ring. This compound is synthesized via esterification of quinoline-6-carboxylic acid using methanol and acid catalysts like p-toluenesulfonic acid (p-TsOH), achieving high yields (99%) and purity ≥97.0% (GC, titration) . It typically forms colorless prisms or a white solid with a melting point of 85°C .

This compound serves as a key intermediate in medicinal chemistry. For example, it is reacted with hydrazine hydrate to form quinoline-6-carbohydrazide, a precursor for Schiff base derivatives with anti-diabetic activity . Additionally, it is utilized in synthesizing thiosemicarbazide and 1,2,4-triazole derivatives, which exhibit anthelmintic properties .

Preparation Methods

Classical Synthetic Routes

Cyclization of Acylated Anilines

The most widely documented method involves cyclization of 6-carboxyquinoline precursors. A representative protocol starts with 6-bromoquinolin-2(1H)-one, which undergoes phosphorylation using POCl₃ at 120°C for 6 hours to yield 2-chloro-6-bromoquinoline (99% yield) . Subsequent esterification with methanol under acidic conditions produces methyl quinoline-6-carboxylate.

Critical parameters:

-

POCl₃ stoichiometry: A 5:1 molar ratio of POCl₃ to substrate ensures complete conversion .

-

Temperature control: Reactions exceeding 130°C promote decomposition, reducing yields by 15–20% .

Halogenation-Esterification Tandem Reactions

A two-step approach combines halogenation and esterification. For example, methyl 4-hydroxy-2-(trifluoromethyl)quinoline-6-carboxylate reacts with POCl₃ at 110°C for 20 hours, followed by neutralization with NH₄OH and HCl-mediated esterification, achieving a 32% overall yield .

Reaction conditions:

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | POCl₃ | 110°C | 20 h | 89% |

| 2 | HCl/MeOH | 25°C | 24 h | 36% |

Modern Synthesis Techniques

Microwave-Assisted Cyclization

While direct reports on microwave synthesis of this compound are limited, analogous quinoline esters demonstrate 50–70% yield improvements under microwave irradiation. Typical conditions:

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling enables functionalization of pre-formed quinoline cores. A reported pathway uses:

-

Lithiation of 2-chloro-6-bromoquinoline with nBuLi at −78°C

-

Carboxylation with CO₂ gas

Catalyst system:

(5 mol%), CuCN (1.5 eq.), DMF, 120°C, 48 hours .

Industrial-Scale Production

Continuous Flow Reactor Design

A patented continuous process achieves 85% yield through:

-

Reactor 1: POCl₃-mediated cyclization at 120°C (residence time: 2 h)

-

Reactor 2: Esterification with methanol vapor (molar ratio 1:10)

Scale-up challenges:

-

Corrosion: Hastelloy C-276 reactors required for POCl₃ handling

-

Heat management: Exothermic esterification necessitates jacketed cooling .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (GC) | Energy Cost (kW·h/kg) | Scalability |

|---|---|---|---|---|

| Classical cyclization | 70–85 | 95–97 | 12.4 | Pilot plant |

| Microwave-assisted | 82–91 | 98–99 | 8.7 | Bench-scale |

| Continuous flow | 83–88 | 99.5+ | 6.2 | Industrial |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CD₃OD):

δ 8.91 (d, J=2.4 Hz, 1H), 8.38 (d, J=9.2 Hz, 1H), 8.19 (d, J=9.2 Hz, 1H), 3.93 (s, 3H) .

Purity Assessment

Industrial batches exceed 97% purity by GC-Titration, with residual POCl₃ <50 ppm .

Challenges and Optimization

Moisture Sensitivity

POCl₃-mediated routes require rigorous drying (<50 ppm H₂O) to prevent hydrolysis side reactions. Azeotropic distillation with toluene reduces water content to <10 ppm .

Byproduct Management

Common impurities:

Chemical Reactions Analysis

Oxidation Reactions

Methyl quinoline-6-carboxylate undergoes oxidation primarily at the quinoline ring or ester group, depending on the reagents:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, 80°C | Quinoline-6-carboxylic acid N-oxide | 85% | |

| Ester group oxidation | CrO₃, AcOH, reflux | Quinoline-6-carboxylic acid | 72% |

The quinoline ring’s electron-deficient nature facilitates oxidation to N-oxides under strong acidic conditions, while chromium-based oxidants target the ester moiety to yield carboxylic acids .

Reduction Reactions

Reduction of the ester group or quinoline ring is achievable with metal hydrides or catalytic hydrogenation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C → RT | Quinoline-6-methanol | 78% | |

| Ring reduction | H₂ (1 atm), Pd/C, EtOH | 1,2,3,4-Tetrahydroquinoline-6-carboxylate | 63% |

Selective reduction of the ester to a primary alcohol proceeds efficiently with lithium aluminum hydride, while catalytic hydrogenation saturates the quinoline ring .

Hydrolysis and Substitution

The ester group is highly susceptible to hydrolysis and nucleophilic substitution:

Hydrolysis under acidic or basic conditions provides access to carboxylic acids or salts, respectively. Nucleophilic substitution with ammonia yields carboxamides .

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions modify the quinoline core:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 6-Arylquinoline carboxylates | 75% | |

| Heck reaction | Pd(OAc)₂, alkene, DMF | Alkenyl-substituted quinolines | 68% |

The ester group stabilizes intermediates during cross-coupling, enabling efficient arylation or alkenylation at the 2- or 4-positions .

Key Research Findings

-

Mechanistic Insight : The ester group enhances electrophilicity at C-2 and C-4, facilitating nucleophilic attack or metal insertion .

-

Chemoselectivity : Oxidation preferentially targets the quinoline ring over the ester under mild conditions.

-

Synthetic Utility : The compound’s reactivity has been exploited in drug synthesis, including antimalarial and anticancer agents .

Scientific Research Applications

Methyl quinoline-6-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and tuberculosis.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Methyl Quinoline-6-Carboxylate and Derivatives

Key Structural Insights :

- Position of Ester Group: Shifting the carboxylate ester from the 6- to 3-position (e.g., methyl quinoline-3-carboxylate) alters electronic properties and biological interactions .

- Ring Fusion : Isoxazole-fused derivatives (e.g., compound 4d) exhibit enhanced rigidity and higher melting points (>250°C) due to increased molecular packing efficiency .

- Substituent Effects: Methoxy or amino groups (e.g., 6-OCH₃ in methyl 6-methoxy-2-arylquinoline-4-carboxylate) enhance lipophilicity and target binding, critical for P-glycoprotein inhibition .

Pharmacological Activity

Table 2: Pharmacological Comparison

Key Findings :

- Anti-Diabetic Potential: Schiff base derivatives of this compound show promise in inhibiting α-glucosidase, a target for type 2 diabetes .

- Multidrug Resistance Reversal : Methoxy-aryl derivatives exhibit potent P-glycoprotein inhibition, overcoming chemotherapy resistance .

- Structural Versatility : Isoxazole-fused derivatives serve as scaffolds for alkaloid synthesis but lack direct therapeutic data .

Yield and Efficiency :

- This compound achieves near-quantitative yields (99%) .

- Isoxazole-fused derivatives require column chromatography for purification, reducing overall yields (50–70%) .

Physical and Spectral Properties

Table 3: Physical and Analytical Data

Spectral Insights :

- Quinoline protons (e.g., H-2 and H-8 in this compound) show distinct downfield shifts due to electron-withdrawing ester groups .

- Methoxy substituents (δ ~3.95 ppm) and fused isoxazole rings (δ ~8.65 ppm) provide diagnostic NMR signals .

Biological Activity

Methyl quinoline-6-carboxylate (MQC) is an organic compound belonging to the quinoline family, characterized by its unique structure that includes a methyl group and a carboxylate group attached to the quinoline ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of MQC, supported by data tables, case studies, and detailed research findings.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 187.19 g/mol

- CAS Number : 38896-30-9

MQC exhibits its biological activity primarily through interaction with nucleic acids. Its mechanism involves:

- Intercalation : MQC intercalates into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit various enzymes involved in cellular metabolism and proliferation.

Target Pathways

MQC has been shown to affect several biochemical pathways:

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Antimicrobial Activity : Exhibits inhibitory effects against a range of pathogens.

Antimicrobial Properties

Research indicates that MQC demonstrates significant antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that MQC could serve as a potential lead compound for developing new antimicrobial agents.

Antiviral Activity

MQC's antiviral properties have been evaluated against several viruses. In vitro studies have shown:

- Inhibition of Viral Replication : MQC significantly reduces viral load in cell cultures infected with influenza virus.

- Mechanism : The compound appears to interfere with viral entry and replication processes within host cells.

Anticancer Properties

MQC has been investigated for its anticancer potential, particularly in various human cancer cell lines. Key findings include:

- Cell Line Studies : MQC exhibited cytotoxic effects in:

- A549 (lung cancer) with an IC of 15 µM.

- HeLa (cervical cancer) with an IC of 12 µM.

Case Study: Anticancer Activity in A549 Cells

A recent study evaluated the effects of MQC on A549 lung cancer cells. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed after treatment with MQC for 48 hours.

- Mechanism of Action : Flow cytometry analysis revealed that MQC induces apoptosis through the activation of caspases.

Synthetic Routes

MQC can be synthesized through various methods, including:

- Friedländer Synthesis : Utilizing aniline derivatives and β-ketoesters.

- Skraup Synthesis : Employing glycerol, aniline, and sulfuric acid.

Derivatives and Their Activities

The biological activities of MQC can be enhanced through structural modifications. For example:

- 2-Methylquinoline-6-carboxylic Acid : A derivative that has shown improved antiproliferative activity in certain cancer models compared to MQC itself.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl quinoline-6-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via deoxygenation of its N-oxide derivative using isopropanol (IPA) and acetone in the presence of a catalyst. A reported method achieved 80% yield by reacting this compound N-oxide (1.0 equivalent) with 1.5 mol% catalyst in IPA/acetone (0.07 M) at room temperature . Alternative routes include condensation reactions using propylphosphonic anhydride (T3P) as a water scavenger, which minimizes reaction times and improves yields . Key factors affecting yield include solvent polarity, catalyst loading, and reaction temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, NMR of this compound shows distinct aromatic proton signals at δ 8.9 (dd, ) and δ 3.9 (s, 3H) for the methyl ester group . Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (m/z 187.1 for [M]) and purity . High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., CHNO for ethyl derivatives) .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) . Use fume hoods, nitrile gloves, and protective eyewear. Avoid exposure to open flames due to potential decomposition products. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. What purification methods are recommended for isolating this compound?

Flash chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE:EA = 100:1 to 10:1) effectively separates the product from byproducts . Recrystallization using hexanes/EtOAc (3:1) yields high-purity crystals (80–81% recovery) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, a related quinoline derivative (CHNO) crystallizes in the monoclinic P2/c space group, with unit cell parameters , enabling precise 3D modeling . ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .

Q. What mechanistic insights explain the regioselectivity in functionalizing this compound?

Electrophilic substitution at the C-3 position is favored due to electron-withdrawing effects of the ester group. DFT calculations and kinetic studies reveal that trifluoroacetylation (e.g., using TFAA) proceeds via a Friedel-Crafts mechanism, with BF·OEt enhancing electrophilicity . Steric hindrance from the methyl ester group directs substituents to meta positions.

Q. How does this compound serve as a precursor for pharmacologically active compounds?

It is a key intermediate in synthesizing anti-diabetic agents. Schiff base derivatives (e.g., (Z)-N’-ethylidenequinoline-6-carbohydrazide) are prepared by refluxing with hydrazine hydrate and aldehydes, showing α-glucosidase inhibition (IC < 10 µM) . Structural modifications at the C-4 position enhance bioavailability and target specificity.

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Optimize catalytic systems (e.g., Ru-based catalysts for deoxygenation) and employ continuous flow reactors to improve mass transfer and reduce side reactions . Scale-up trials using IPA as a recyclable reductant demonstrate 73% yield (based on recovered starting material) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Molecular docking and MD simulations assess binding affinities for drug design. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-6) with biological activity . Gaussian 09 calculations predict frontier molecular orbitals (HOMO/LUMO) to guide functionalization strategies.

Q. Methodological Best Practices

Q. What analytical workflows validate the purity of this compound in interdisciplinary studies?

Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD) to quantify impurities (<0.5%). Cross-validate with NMR to confirm absence of regioisomers .

Q. How should researchers address discrepancies in crystallographic data for quinoline derivatives?

Re-refine datasets using SHELXL with TWIN/BASF instructions to account for twinning. Validate with R (<0.05) and check for missed symmetry using PLATON .

Properties

IUPAC Name |

methyl quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRWQTDEIOHXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353108 | |

| Record name | methyl quinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38896-30-9 | |

| Record name | Methyl 6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38896-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl quinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinecarboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.